molecular formula C10H12BrN B3100785 6-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1375302-92-3

6-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B3100785
CAS No.: 1375302-92-3
M. Wt: 226.11
InChI Key: CISXTPCBPUYQGO-UHFFFAOYSA-N
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Description

6-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline: is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 8th position on the tetrahydroisoquinoline skeleton. Tetrahydroisoquinolines are known for their diverse biological activities and are widely studied in medicinal chemistry .

Scientific Research Applications

Chemistry: 6-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of novel compounds with potential biological activities .

Biology: In biological research, this compound is studied for its potential interactions with biological targets such as enzymes and receptors. It is used in structure-activity relationship (SAR) studies to understand the impact of structural modifications on biological activity .

Medicine: The compound has shown promise in medicinal chemistry for the development of drugs targeting various diseases. Its derivatives have been investigated for their potential as anti-cancer, anti-inflammatory, and neuroprotective agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. It is also employed in the synthesis of advanced materials and polymers .

Safety and Hazards

The safety and hazards of THIQs can also vary. For example, 6-bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of THIQ research involve the development of novel THIQ analogs with potent biological activity, due to their diverse biological activities against various infective pathogens and neurodegenerative disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 8-methyl-1,2,3,4-tetrahydroisoquinoline. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 6-Bromo-1,2,3,4-tetrahydroisoquinoline
  • 8-Methyl-1,2,3,4-tetrahydroisoquinoline
  • 6-Methyl-1,2,3,4-tetrahydroisoquinoline
  • 1,2,3,4-Tetrahydroisoquinoline

Comparison: 6-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both a bromine atom and a methyl group on the tetrahydroisoquinoline skeleton. This dual substitution imparts distinct chemical and biological properties to the compound. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

6-bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-7-4-9(11)5-8-2-3-12-6-10(7)8/h4-5,12H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISXTPCBPUYQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1CNCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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